molecular formula C16H36OSn B14344111 1-Butanol, 3-(tributylstannyl)- CAS No. 104108-22-7

1-Butanol, 3-(tributylstannyl)-

Cat. No.: B14344111
CAS No.: 104108-22-7
M. Wt: 363.2 g/mol
InChI Key: CDUOAFVTLOYSCP-UHFFFAOYSA-N
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Description

1-Butanol, 3-(tributylstannyl)- is an organometallic compound featuring a tributylstannyl (-Sn(C4H9)3) group attached to the third carbon of a 1-butanol backbone. Tributylstannyl groups are widely utilized in cross-coupling reactions, such as Stille coupling, to form carbon-carbon bonds . The compound’s synthesis likely involves organometallic methodologies, as seen in the construction of (E)-3-(tributylstannyl)prop-2-en-1-ol via allyl tributyl stannane reactions .

Properties

IUPAC Name

3-tributylstannylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9O.3C4H9.Sn/c1-2-3-4-5;3*1-3-4-2;/h2,5H,3-4H2,1H3;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUOAFVTLOYSCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C(C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36OSn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20440186
Record name 1-Butanol, 3-(tributylstannyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104108-22-7
Record name 1-Butanol, 3-(tributylstannyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butanol, 3-(tributylstannyl)- can be synthesized through various methods. One common approach involves the reaction of 1-butanol with tributyltin hydride in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like toluene to facilitate the reaction .

Industrial Production Methods

Industrial production of 1-Butanol, 3-(tributylstannyl)- often involves the use of Grignard reagents. The Grignard reaction is a versatile method for forming carbon-carbon bonds and can be used to introduce the tributylstannyl group onto the butanol backbone .

Chemical Reactions Analysis

Types of Reactions

1-Butanol, 3-(tributylstannyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield butanoic acid, while substitution reactions can produce various organotin derivatives .

Scientific Research Applications

1-Butanol, 3-(tributylstannyl)- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: It is used in the production of polymers, coatings, and other materials

Mechanism of Action

The mechanism of action of 1-Butanol, 3-(tributylstannyl)- involves its interaction with molecular targets through its organotin moiety. The compound can form complexes with various biomolecules, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

(a) 1-Butanol, 3-(tributylstannyl)- vs. (E)-3-(Tributylstannyl)prop-2-en-1-ol

  • Structure : The former is a saturated alcohol, while the latter is an allylic alcohol with a double bond (prop-2-en-1-ol backbone).
  • Synthesis : Both are synthesized using tributylstannane reagents. For example, (E)-3-(tributylstannyl)prop-2-en-1-ol is generated via allylation of aldehydes .
  • Applications: The allylic derivative is employed in homoallylic alcohol/amine synthesis, while 1-Butanol, 3-(tributylstannyl)- may serve as a precursor for coupling reactions .

(b) 1-Butanol, 3-(tributylstannyl)- vs. 3-Buten-1-ol, 4,4-bis(tributylstannyl)-

  • Structure: The latter (C28H60OSn2) has two tributylstannyl groups at the 4-position of a butenol, contrasting with the single substituent in the target compound .
  • Reactivity: Bis-stannylated compounds are bulkier and may exhibit steric hindrance in reactions, whereas mono-stannylated derivatives are more versatile in coupling applications.

(c) 1-Butanol, 3-(tributylstannyl)- vs. 3-Methyl-1-butanol

  • Functional Groups: 3-Methyl-1-butanol (isoamyl alcohol) is a branched-chain higher alcohol lacking organometallic groups.
  • Occurrence: 3-Methyl-1-butanol is naturally abundant in fermented beverages (e.g., mead, cider) and contributes to fruity aromas .
  • Applications: 3-Methyl-1-butanol is used in flavoring and biofuels , while the stannyl derivative is restricted to laboratory synthesis.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Properties
1-Butanol, 3-(tributylstannyl)- C16H36OSn* ~352.1 (estimated) High hydrophobicity; likely liquid at room temperature; Sn-C bond reactivity.
3-Buten-1-ol, 4,4-bis(tributylstannyl)- C28H60OSn2 650.2 Elevated steric bulk; potential thermal instability .
3-Methyl-1-butanol C5H12O 88.15 Boiling point: 131°C; water-soluble; floral odor .
3-(Methoxymethoxy)-1-Butanol C6H14O3 134.17 Protected diol; used in selective synthesis of hindered alcohols .

*Estimated based on analogous compounds.

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